molecular formula C24H17F3N4O5 B11126213 2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11126213
M. Wt: 498.4 g/mol
InChI Key: OZIQJYZSSGJEQV-UHFFFAOYSA-N
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Description

2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a quinoxaline core, a nitrobenzoyl group, and a trifluoromethylphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations occur efficiently .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reductions, oxidizing agents like potassium permanganate (KMnO4) for oxidations, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group and the quinoxaline core are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a quinoxaline core, nitrobenzoyl group, and trifluoromethylphenyl acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C24H17F3N4O5

Molecular Weight

498.4 g/mol

IUPAC Name

2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H17F3N4O5/c25-24(26,27)15-6-4-7-16(12-15)28-21(32)13-20-22(33)29-18-9-1-2-10-19(18)30(20)23(34)14-5-3-8-17(11-14)31(35)36/h1-12,20H,13H2,(H,28,32)(H,29,33)

InChI Key

OZIQJYZSSGJEQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC(=CC=C3)[N+](=O)[O-])CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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